molecular formula C28H27N5O4 B11453979 3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11453979
M. Wt: 497.5 g/mol
InChI Key: HGCKKDDHHYOWBM-UHFFFAOYSA-N
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Description

3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[3,4-c]pyridine structure, followed by the introduction of the piperazine and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

3,3-dimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C28H27N5O4/c1-28(2)16-22-23(17-29)26(30-25(24(22)18-37-28)19-6-4-3-5-7-19)31-12-14-32(15-13-31)27(34)20-8-10-21(11-9-20)33(35)36/h3-11H,12-16,18H2,1-2H3

InChI Key

HGCKKDDHHYOWBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C

Origin of Product

United States

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